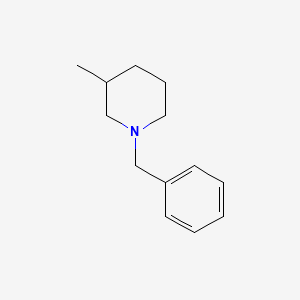

1-Benzyl-3-methylpiperidine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in chemistry. Among these, nitrogen-containing heterocycles like piperidine (B6355638) are particularly noteworthy. The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a prevalent structural motif in numerous natural products and synthetic molecules. mdpi.com

1-Benzyl-3-methylpiperidine is a derivative of piperidine, featuring a benzyl (B1604629) group attached to the nitrogen atom and a methyl group at the 3-position of the piperidine ring. This substitution pattern imparts specific stereochemical and electronic properties to the molecule, influencing its reactivity and its interactions with other molecules. The presence of the benzyl group, for instance, can serve as a protecting group for the piperidine nitrogen, which can be removed at a later stage of a synthetic sequence. The methyl group introduces a chiral center, leading to the existence of enantiomers that can exhibit different biological activities.

The synthesis of substituted piperidines is a significant area of focus in modern organic chemistry due to their prevalence in pharmaceuticals. mdpi.com Various synthetic strategies have been developed to access compounds like this compound and its derivatives. These methods often involve the modification of pyridine (B92270) precursors through reactions such as hydrogenation. mdpi.comresearchgate.net For example, the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine has been achieved through the hydroboration of a tetrahydropyridine (B1245486) intermediate. researchgate.net

Significance as a Foundational Chemical Scaffold in Synthetic Design

A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an important foundational scaffold in synthetic design for several reasons.

Firstly, the piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. By using this compound as a starting point, chemists can synthesize a diverse range of molecules with the potential for therapeutic applications. For instance, derivatives of this compound have been investigated for their potential as anticancer agents and for their effects on the nervous system. ontosight.ai

Secondly, the functional groups on this compound provide handles for further chemical modifications. The benzyl group can be readily cleaved, allowing for the introduction of different substituents on the nitrogen atom. The piperidine ring itself can be further functionalized through various chemical reactions. This versatility allows for the systematic exploration of the chemical space around the piperidine core, a process known as structure-activity relationship (SAR) studies, which is crucial for the optimization of the properties of a lead compound in drug discovery.

The synthesis of key intermediates like (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine highlights the importance of this scaffold in the preparation of complex pharmaceutical agents. googleapis.comgoogle.com The development of efficient and scalable synthetic routes to such intermediates is a significant area of research. researchgate.netgoogle.com

The table below provides a summary of key data for this compound and a related derivative.

| Property | 1-Benzyl-3-methyl-4-piperidone |

| CAS Number | 34737-89-8 |

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 |

| Appearance | White solid |

| Melting Point | 78-81 °C |

Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEWBPBFUKIDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383463 | |

| Record name | 1-benzyl-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6560-75-4 | |

| Record name | 1-benzyl-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Strategies

Stereoselective Synthesis Approaches for 1-Benzyl-3-methylpiperidine and its Derivatives

The creation of a specific stereoisomer of this compound necessitates precise control over the formation of the chiral center at the C3 position of the piperidine (B6355638) ring. Researchers have developed a panoply of methodologies to achieve this, ranging from asymmetric catalysis to the use of chiral starting materials.

Asymmetric Hydrogenation Techniques for Piperidine Ring Formation

Asymmetric hydrogenation of prochiral precursors, such as pyridinium (B92312) salts or enamines, stands out as a highly efficient method for establishing the stereochemistry of the piperidine ring. This approach involves the use of a chiral catalyst to deliver hydrogen atoms to one face of the double bond preferentially, leading to an excess of one enantiomer.

A notable strategy involves the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts. unimi.itnih.gov The quaternization of the pyridine (B92270) nitrogen enhances its susceptibility to hydrogenation. The presence of a base is often crucial to achieve high enantiomeric excess (ee). unimi.itnih.gov For instance, the hydrogenation of N-benzyl-3-phenylpyridinium bromide using a Rhodium-JosiPhos catalyst system in the presence of an organic base like triethylamine (B128534) (Et3N) has been shown to produce the corresponding piperidine with high enantioselectivity. unimi.it

Table 1: Asymmetric Hydrogenation of N-Benzyl-3-phenylpyridinium Bromide

| Catalyst | Base | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | ee (%) |

| Rh-JosiPhos | Et3N | THF/MeOH | 50 | 50 | 16 | 73 |

| Rh-JosiPhos | None | THF/MeOH | 50 | 50 | 13 | 9 |

Data compiled from Renom-Carrasco, et al. (2016). unimi.it

The mechanism of this transformation is complex, with evidence suggesting the involvement of a dihydropyridine (B1217469) intermediate in the enantiodetermining step. unimi.itnih.gov Iridium-based catalysts, such as those employing (R)-synphos ligands, have also demonstrated high efficiency in the asymmetric hydrogenation of 2-substituted pyridinium salts, providing a viable pathway to chiral piperidines. dicp.ac.cn

Chiral Catalyst Development and Applications in Enantioselective Syntheses

The success of asymmetric hydrogenation is intrinsically linked to the design and application of effective chiral catalysts. Ligand design plays a pivotal role in creating a chiral environment around the metal center, thereby dictating the stereochemical outcome of the reaction.

Josiphos ligands, a class of ferrocene-based diphosphine ligands, have proven to be particularly effective in the rhodium-catalyzed asymmetric hydrogenation of pyridinium salts. unimi.itnih.gov The steric and electronic properties of the Josiphos ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the hydrogenation process.

In addition to rhodium catalysts, iridium complexes bearing chiral ligands have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates. For example, iridium catalysts with P-stereogenic MaxPHOX ligands have shown high performance in the hydrogenation of a broad range of non-chelating olefins, a technology that can be adapted for the synthesis of chiral piperidine precursors. ub.edu The development of air-stable and readily available chiral catalysts is a continuous focus of research to enhance the practical applicability of these synthetic methods.

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. This strategy elegantly transfers the inherent chirality of the starting material to the final product, bypassing the need for a separate resolution or asymmetric catalysis step.

Amino acids, with their inherent chirality, are excellent starting points for the synthesis of chiral piperidines. For instance, L-serine can be transformed into chiral aminoalkyl epoxyaziridines, which serve as versatile intermediates for the preparation of chiral trisubstituted piperidines. csic.esacs.org The ring-opening of these epoxyaziridines with various nucleophiles proceeds with high chemo- and regioselectivity, allowing for the introduction of diverse functionalities onto the piperidine scaffold. acs.org This approach provides a reliable route to enantiomerically pure piperidine derivatives with defined stereochemistry at multiple centers.

The synthesis of polyhydroxylated piperidines, which are analogues of this compound, often utilizes monosaccharides from the chiral pool. researchgate.net These strategies underscore the power of using nature's chiral building blocks to access complex and stereochemically rich heterocyclic compounds.

Diastereoselective Cyclization Reactions to Form Piperidine Frameworks

Diastereoselective cyclization reactions are instrumental in constructing the piperidine ring with control over the relative stereochemistry of multiple substituents. These reactions often proceed through a cyclic transition state where the existing stereocenters in the acyclic precursor dictate the stereochemical outcome of the newly formed chiral centers.

The aza-Prins cyclization is a powerful method for the synthesis of substituted piperidines. diva-portal.orgacs.orgsemanticscholar.org This reaction involves the cyclization of an alkene onto an iminium ion, followed by the trapping of the resulting carbocation by a nucleophile. By employing chiral auxiliaries or catalysts, the aza-Prins reaction can be rendered highly diastereoselective and even enantioselective. acs.org For example, a multicomponent aza-Prins strategy has been developed for the diastereoselective synthesis of piperidine-fused dihydroquinazolinones, where homoallylic ammonium (B1175870) halide salts react with bifunctional aldehydes under acidic conditions to yield halide-substituted fused piperidines with high diastereoselectivity. diva-portal.orgresearchgate.net

Visible-light-driven radical silylative cyclization of aza-1,6-dienes represents another innovative approach to stereoselectively synthesize densely functionalized piperidines. researchgate.netnih.gov This method is highly atom-economical and can achieve excellent diastereoselectivity depending on the substitution pattern of the starting diene. nih.gov

Table 2: Diastereoselectivity in Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes

| Substrate | Diastereomeric Ratio (cis:trans) |

| N-allyl-N-(3-phenylallyl)acrylamide | >95:5 |

| N-allyl-N-(3-cyclohexylallyl)acrylamide | 90:10 |

Data is illustrative of the high diastereoselectivity achievable with this method. nih.gov

Kinetic Resolution in Enantiomeric Purification of this compound Intermediates

Kinetic resolution is a widely used technique for separating a racemic mixture of a chiral compound. This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, which can be a chemical reagent or an enzyme.

Lipase-catalyzed kinetic resolution is a particularly effective and environmentally benign method for the enantiomeric purification of piperidine intermediates. researchgate.netnih.gov For instance, the racemic precursor, 3-hydroxy-N-methylpiperidine, can be resolved using Candida antarctica lipase (B570770) B. researchgate.net The enzyme selectively acetylates one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer. This enzymatic approach can achieve high enantiomeric excesses. researchgate.netnih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 3-hydroxy-N-methylpiperidine

| Lipase | Acylating Agent | Solvent | Enantiomeric Excess (ee) of Acetate |

| Candida antarctica lipase B | Vinyl acetate | Diisopropyl ether | 82.1% |

Data from a study on a related N-methylpiperidine derivative. researchgate.net

This method is applicable to a variety of piperidine precursors and offers a practical means of accessing enantiomerically enriched building blocks for the synthesis of chiral this compound derivatives.

Total Synthesis and Route Optimization Studies

The development of scalable routes is crucial for the industrial production of pharmaceuticals containing the this compound scaffold. This involves adapting laboratory-scale procedures to larger reaction vessels and ensuring consistent product quality and yield. The principles of process chemistry, including reaction kinetics, thermodynamics, and safety considerations, are paramount in these endeavors.

Multi-step Synthetic Pathways to this compound Analogues

The synthesis of analogues of this compound often begins with strategically chosen precursors that allow for the introduction of various substituents. A common approach involves the modification of the piperidine or benzyl (B1604629) ring before or after their coupling.

One facile method for preparing a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. This is followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net This pathway allows for diversity in the benzyl portion of the molecule.

Another versatile strategy starts from piperidone-based templates. For instance, 1-benzyl-3-piperidone hydrochloride can be synthesized in a multi-step sequence starting from the N-alkylation of glycine (B1666218) ethyl ester with benzylamine. google.com The resulting piperidone is a key intermediate that can be further functionalized. For example, piperidones can be transformed into methoxymethylene-based compounds via a Wittig reaction, which can then undergo aldol (B89426) condensation and subsequent reduction to yield complex analogues. acs.org

For the synthesis of specific stereoisomers, such as cis-N-benzyl-3-methylamino-4-methylpiperidine, a multi-step pathway starting from 4-methylpicoline has been developed. researchgate.net This route involves reaction with benzyl chloride, selective reduction to the tetrahydropiperidine, followed by hydroboration, oxidation, and reductive amination. researchgate.net

| Starting Material | Key Steps | Analogue Type | Reference |

| Pyridine-3-carboxaldehyde | Grignard addition, Catalytic deoxygenation/hydrogenation | 3-(Substituted benzyl)piperidines | researchgate.net |

| Benzylamine | N-alkylation, Dieckmann condensation, Decarboxylation | 1-Benzyl-3-piperidone | google.com |

| 4-Methylpicoline | N-benzylation, Selective reduction, Hydroboration, Reductive amination | cis-N-Benzyl-3-methylamino-4-methylpiperidine | researchgate.net |

| Piperidone templates | Wittig reaction, Aldol condensation, Reduction | Complex substituted 1-benzylpiperidines | acs.org |

Process Intensification and Scale-up Considerations in Production

Transitioning the synthesis of this compound and its derivatives from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. The synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine has been successfully optimized and scaled up to produce 10-kilogram quantities. researchgate.net Key considerations in this scale-up included selecting the most efficient route to the tetrahydropyridine (B1245486) intermediate and optimizing the hydroboration, oxidative workup, and reductive amination steps to maximize throughput. researchgate.net

Process intensification can be achieved by adopting continuous flow chemistry over traditional batch processing. Flow chemistry, utilizing microreactors or packed-bed reactors, offers superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. syrris.jp This approach is particularly advantageous for multi-step syntheses, where intermediates can be generated and consumed in a continuous sequence, minimizing handling and potential decomposition. syrris.jp For the synthesis of piperidine derivatives, electroreductive cyclization in a flow microreactor has been shown to be more efficient than conventional batch reactions. beilstein-journals.org

| Consideration | Strategy | Benefit | Reference |

| Route Selection | Evaluation of multiple synthetic routes for yield, cost of reagents, and operational simplicity. | Cost-effectiveness, Efficiency | researchgate.net |

| Process Optimization | Detailed study of each reaction step (e.g., hydroboration, reductive amination) to maximize throughput. | Increased yield, Reduced batch time | researchgate.net |

| Continuous Flow Chemistry | Use of microreactors or packed-bed reactors instead of batch reactors. | Improved heat and mass transfer, Better process control, Enhanced safety | syrris.jp |

| Automation | Integrating automated systems for reagent delivery, monitoring, and workup. | Increased reproducibility, Reduced labor costs | syrris.jp |

Application of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is essential for developing sustainable synthetic processes. For N-substituted piperidones, key intermediates for compounds like this compound, an efficient green chemistry approach has been developed that avoids the classical Dieckmann condensation. researchgate.netnih.gov This method often involves direct alkylation strategies that minimize waste and improve atom economy. scribd.com

Key green chemistry principles applicable to the synthesis include:

Atom Economy: Utilizing reactions like reductive amination, which incorporate a high percentage of the starting materials into the final product.

Safer Solvents: Selecting solvents with lower toxicity and environmental impact. Acetonitrile (B52724), for example, can be a preferable solvent for alkylation reactions as it can minimize waste streams and avoid aqueous workups. scribd.com

Waste Prevention: Designing syntheses to produce minimal byproducts. The use of carbonate bases in alkylation reactions is advantageous as the main byproduct is carbon dioxide. scribd.com

Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. Palladium-catalyzed hydrogenations and reductive aminations are prime examples. researchgate.net

Biocatalysis represents a frontier in green synthesis, using enzymes to perform reactions with high selectivity under mild conditions, potentially reducing the need for protecting groups and harsh reagents. nih.gov

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Waste Prevention | Direct alkylation of piperidones instead of multi-step sequences with protection/deprotection. | Using picolyl chloride to directly alkylate 4-piperidone. | scribd.com |

| Atom Economy | Employing addition reactions like reductive amination. | Reaction of 3-methylpiperidine (B147322) with benzaldehyde (B42025) and a reducing agent. | harvard.edu |

| Safer Solvents & Auxiliaries | Choosing solvents that are less hazardous and can be recycled. | Using acetonitrile for alkylation to avoid difficult aqueous workups. | scribd.comskpharmteco.com |

| Catalysis | Using catalytic amounts of metals for reductions and C-H functionalization. | Palladium on carbon for hydrogenation of pyridine precursors. | researchgate.net |

Key Reaction Transformations in this compound Synthesis

The synthesis of this compound relies on a set of fundamental reaction transformations that either form the piperidine ring itself or functionalize a pre-existing one.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a cornerstone method for the N-alkylation step, forming the bond between the nitrogen of 3-methylpiperidine and the benzyl group from benzaldehyde. This reaction is highly efficient and avoids the overalkylation issues common with direct alkylation using alkyl halides. harvard.edu The process involves the in-situ formation of an iminium ion from the amine and aldehyde, which is then reduced to the final amine product. harvard.edu

Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice. harvard.edu It is highly effective for a wide range of aldehydes and amines and does not produce toxic byproducts like cyanide, which can be a concern with sodium cyanoborohydride (NaBH₃CN). harvard.edu Other methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in the presence of hydrogen gas. chim.it

| Reducing Agent | Conditions | Advantages | Disadvantages | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, ClCH₂CH₂Cl or THF | High yield, Mild, Tolerates many functional groups, No toxic byproducts | Stoichiometric reagent | harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, Methanol | Selectively reduces iminium ions over carbonyls | Highly toxic, Generates cyanide byproducts | harvard.educhim.it |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Hydrogen atmosphere, Various solvents | High atom economy, Catalytic | Can reduce other functional groups (e.g., C=C bonds) | chim.it |

Alkylation and Arylation Reactions on the Piperidine Core

Functionalization of the carbon framework of the piperidine ring is crucial for creating diverse analogues. This can be achieved through direct C-H activation and subsequent alkylation or arylation. Palladium-catalyzed reactions have emerged as powerful tools for this purpose. acs.org Using directing groups, such as an aminoquinoline auxiliary attached to the piperidine core, allows for regio- and stereoselective arylation at specific positions, such as C4. acs.org

These reactions typically involve the formation of a palladacycle intermediate, followed by oxidative addition of an aryl halide and reductive elimination to yield the arylated product. acs.org While powerful, these methods can require specific directing groups that must be installed and later removed. acs.org Other transition metals, like Ruthenium, have also been used to catalyze the α-arylation of piperidines. researchgate.net Direct lithiation of N-protected piperidines with strong bases followed by quenching with an electrophile (like an alkyl halide) is another classic method for introducing substituents. youtube.com

Intramolecular Cyclization Mechanisms for Piperidine Ring Formation

The piperidine ring itself can be constructed through various intramolecular cyclization strategies. These methods start with an acyclic precursor containing a nitrogen atom and reactive functional groups that can form the necessary C-N or C-C bonds to close the ring. nih.gov

Common cyclization mechanisms include:

Reductive Amination: Di-aldehydes can undergo a double reductive amination with an amine source, like ammonia, to form the piperidine ring. chim.it

Metal-Catalyzed Cyclization: Transition metals like gold and palladium can catalyze the cyclization of substrates containing alkenes or alkynes. nih.govajchem-a.com For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Radical Cyclization: Radical-mediated reactions can also be employed. For instance, a cobalt(II) catalyst can initiate the intramolecular cyclization of linear amino-aldehydes. nih.gov

Electroreductive Cyclization: An electrochemical approach can be used where an imine is reduced at a cathode to form a radical anion, which then attacks a tethered dihaloalkane to initiate cyclization. beilstein-journals.org

The main challenge in these approaches is often controlling the regio- and stereoselectivity of the ring closure, which can sometimes be addressed through the use of chiral catalysts or auxiliaries. nih.gov

Functional Group Interconversions (FGIs) on Substituted Piperidine Rings

Functional group interconversions are a cornerstone of modern organic synthesis, enabling the conversion of one functional group into another on a pre-existing molecular framework. In the context of this compound and its derivatives, FGIs are instrumental for accessing a variety of analogs from a common intermediate. A key precursor for such strategies is 1-benzyl-3-methyl-4-piperidone, which contains a versatile carbonyl group that serves as a handle for numerous transformations.

Detailed research has focused on leveraging this ketone for various interconversions. For instance, the carbonyl group can be transformed into an amino group via reductive amination. This process typically involves the formation of an intermediate imine or enamine by reaction with an amine, followed by reduction with a suitable hydride agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This strategy allows for the introduction of diverse nitrogen-based substituents at the C-4 position.

Another common FGI is the reduction of the ketone to a hydroxyl group, yielding 1-benzyl-3-methylpiperidin-4-ol. This transformation is readily achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be further functionalized, for example, through esterification or conversion to a leaving group for subsequent nucleophilic substitution reactions.

Furthermore, the ester moiety in related piperidine structures can be a precursor for other functional groups. The reduction of a methyl ester on the piperidine scaffold to a primary alcohol using powerful reducing agents like lithium aluminum hydride has been reported as a key step in the synthesis of certain benzylpiperidine derivatives. unisi.it This alcohol can then be converted into a halide, for instance, using phosphorus tribromide (PBr₃), to facilitate further carbon-carbon bond-forming reactions. unisi.it

The N-benzyl group itself, while a defining feature of the target compound, can also be viewed within the context of FGIs. It often serves as a protecting group for the piperidine nitrogen. Its removal via catalytic transfer hydrogenation using reagents like ammonium formate (B1220265) and a palladium on carbon (Pd/C) catalyst is a well-established FGI, yielding the corresponding secondary amine (3-methylpiperidine). mdma.ch This highlights the dual role of the benzyl group as both a key structural component and a functional handle that can be interconverted.

| Starting Material | Reagents | Functional Group Transformation | Product Type | Reference |

|---|---|---|---|---|

| 1-Benzyl-3-methyl-4-piperidone | R-NH₂, NaBH₃CN or NaBH(OAc)₃ | Ketone → Amine | 4-Amino-1-benzyl-3-methylpiperidine derivative | N/A |

| 1-Benzyl-3-methyl-4-piperidone | NaBH₄ or LiAlH₄ | Ketone → Hydroxyl | 1-Benzyl-3-methylpiperidin-4-ol | N/A |

| Piperidine with methyl ester group | LiAlH₄ | Ester → Alcohol | Piperidine with hydroxymethyl group | unisi.it |

| 1-Benzylpiperidine derivative | Ammonium formate, 10% Pd/C | N-Benzyl → N-H (Secondary Amine) | Piperidine derivative | mdma.ch |

Chemo- and Regioselective Reductions of Precursor Molecules

The chemo- and regioselective reduction of precursor molecules is a critical strategy for the synthesis of this compound, particularly for controlling the stereochemistry at the C-3 position. These reductions often start from more readily available aromatic or partially saturated heterocyclic precursors.

A primary pathway involves the reduction of N-benzyl-3-methylpyridinium salts. These salts are typically prepared by the N-benzylation of 3-methylpyridine. The complete reduction of the pyridinium ring to the corresponding piperidine is a key step that can be achieved under various conditions. Catalytic hydrogenation is a common method, employing catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure. nih.gov This process is effective but can sometimes require harsh conditions.

Alternatively, chemical reduction using hydride reagents offers a milder approach. Sodium borohydride (NaBH₄) can reduce pyridinium salts, often leading to the formation of a mixture of partially and fully saturated products. The selectivity of these reductions is a significant area of study, as the hydrogenation of the substituted pyridine ring can result in a mixture of cis and trans diastereomers with respect to the substituents at positions 1 and 3. The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio of the final product. nih.gov

Another important class of precursors is the piperidones, specifically 1-benzyl-3-methyl-4-piperidone, which is synthesized from 1-benzyl-4-piperidone and methyl iodide. chemicalbook.comprepchem.com The complete removal of the C-4 carbonyl group to yield this compound can be accomplished through deoxygenation reactions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base (e.g., potassium hydroxide) at high temperatures, is a classic method for this transformation. Similarly, the Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone directly to a methylene (B1212753) group. The choice between these methods often depends on the stability of other functional groups present in the molecule to acidic or basic conditions.

These selective reduction strategies are fundamental in piperidine synthesis, allowing for the conversion of unsaturated or oxidized precursors into the desired saturated heterocyclic core with control over functionality and stereochemistry.

| Precursor Molecule | Reduction Method | Reagents/Catalyst | Key Transformation | Product | Reference |

|---|---|---|---|---|---|

| N-Benzyl-3-methylpyridinium salt | Catalytic Hydrogenation | H₂, PtO₂ or Pd/C | Aromatic ring reduction | This compound | nih.gov |

| N-Benzyl-3-methylpyridinium salt | Hydride Reduction | NaBH₄ | Aromatic ring reduction | This compound | researchgate.net |

| 1-Benzyl-3-methyl-4-piperidone | Wolff-Kishner Reduction | H₂NNH₂, KOH | Ketone → Methylene | This compound | N/A |

| 1-Benzyl-3-methyl-4-piperidone | Clemmensen Reduction | Zn(Hg), HCl | Ketone → Methylene | This compound | N/A |

Iii. Chemical Reactivity and Mechanistic Investigations

Reaction Mechanism Elucidation for Transformations Involving 1-Benzyl-3-methylpiperidine

Understanding the precise pathways through which this compound undergoes chemical change is crucial for controlling reaction outcomes and designing synthetic strategies. This involves the study of transient species, energy barriers, and the sequence of elementary steps that constitute a reaction.

While specific computational studies on the transition states of reactions involving this compound are not extensively documented in the literature, insights can be drawn from theoretical analyses of related N-benzylpiperidine systems. For instance, in reactions involving the functionalization at the alpha-position to the nitrogen, the formation of an endo-cyclic iminium ion is a key step. Computational modeling of the N-benzylation of piperidines has been used to understand the steric course of these reactions, with studies indicating a preference for equatorial attack of the benzylating agent.

In the context of N-debenzylation, a common transformation for this class of compounds, the reaction mechanism can proceed through different pathways depending on the reagents employed. For example, oxidative N-debenzylation is thought to involve the formation of an iminium ion intermediate at the benzylic position. The transition state for this process would involve the initial interaction of the oxidant with the nitrogen atom, followed by hydrogen abstraction from the benzylic carbon.

Another key reaction is the modification of the piperidine (B6355638) ring itself. For instance, in the case of related N-Boc-3-methylpiperidine, lithiation at the C2 position followed by trapping with an electrophile is a known transformation. The transition state for the lithiation step is influenced by the conformation of the piperidine ring, with the methyl group preferentially occupying an equatorial position to minimize steric hindrance. This conformational preference dictates the facial selectivity of the deprotonation.

The kinetics of reactions involving this compound provide quantitative information about reaction rates and the factors that influence them. While specific kinetic data for this compound is scarce, studies on analogous systems offer valuable insights.

For the N-benzylation of piperidines, a reaction that is the reverse of N-debenzylation, kinetic studies have shown that the rate is influenced by the solvent and substituents on both the piperidine and the benzyl (B1604629) group. Such reactions typically follow second-order kinetics, being first order in both the amine and the benzyl halide. The rate-determining step is the nucleophilic attack of the piperidine nitrogen on the benzylic carbon.

In the case of oxidative N-debenzylation, the kinetics can be more complex. For instance, the oxidation of N-benzylated tertiary amines with reagents like ruthenium tetroxide (RuO₄) has been investigated. The reaction mechanism is proposed to involve the formation of both endocyclic and exocyclic iminium cations. The regioselectivity of the oxidation is influenced by the electronic and steric environment around the nitrogen atom. The rate-determining step in such oxidations can be the initial coordination of the oxidant to the amine or the subsequent C-H bond cleavage.

Reactions involving nucleophilic aromatic substitution where piperidines act as nucleophiles have also been kinetically evaluated. For example, the reaction of piperidine with activated aryl halides is often base-catalyzed, and the rate can be dependent on the concentration of the amine.

Stereochemical Outcomes and Control in Reactions of this compound

The presence of a stereocenter at the C3 position of the piperidine ring in this compound introduces the element of stereochemistry into its reactions. Controlling the formation of new stereocenters relative to the existing one is a key challenge and a significant area of research.

The functionalization of the piperidine ring of this compound can lead to the formation of diastereomers. The diastereoselectivity of these reactions is influenced by several factors, including the nature of the reagents, the reaction conditions, and the inherent conformational preferences of the piperidine ring.

One important reaction is the hydrogenation of substituted pyridines to form piperidines. In the synthesis of related N-benzylated methyl-substituted pipecolinates, the diastereoselectivity of the hydrogenation of a 3,5-disubstituted pyridine (B92270) precursor was found to be dependent on the catalyst. For example, hydrogenation using 10% Pd/C led to a preferential formation of the trans-isomer with a diastereomeric ratio (d.r.) of 70:30, while 10% PtO₂ resulted in a 60:40 d.r. with the trans-isomer still being the major product. nih.gov

Another strategy to control diastereoselectivity is through base-mediated epimerization. In the synthesis of methyl-substituted pipecolinates, cis-piperidines can be converted to their more thermodynamically stable trans-diastereoisomers. The choice of the N-protecting group, such as the benzyl group, can influence the conformational equilibrium and thus the outcome of the epimerization. The N-benzyl group can drive the epimerization to relieve unfavorable 1,3-diaxial interactions. rsc.org

The diastereoselectivity of lithiation and subsequent trapping of electrophiles on N-protected 3-methylpiperidines is also a key consideration. For N-Boc-3-methylpiperidine, lithiation at the C2 position followed by trapping with CO₂ has been shown to proceed with high diastereoselectivity, affording a 90:10 mixture of trans to cis isomers. nih.gov This selectivity is attributed to the preferred equatorial position of the methyl group, which directs the deprotonation to the less hindered face.

| Reaction | Substrate Analogue | Conditions | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| Hydrogenation | 3,5-disubstituted pyridine (N-benzylated post-hydrogenation) | 10% Pd/C, H₂ | 70:30 | nih.gov |

| Hydrogenation | 3,5-disubstituted pyridine (N-benzylated post-hydrogenation) | 10% PtO₂, H₂ | 60:40 | nih.gov |

| Lithiation-Trapping | N-Boc-3-methylpiperidine | 1. s-BuLi, TMEDA, Et₂O, -60°C; 2. CO₂ | 90:10 | nih.gov |

Chiral piperidine scaffolds are valuable components in asymmetric catalysis, serving as chiral ligands or catalysts. While specific examples utilizing this compound as a catalyst are not prevalent, the broader class of chiral piperidines has been successfully employed to achieve high levels of enantiocontrol.

For instance, enantiomerically enriched 3-substituted piperidines can be synthesized through catalytic enantioselective methods. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.org This highlights a strategy for accessing enantiopure starting materials or products related to this compound.

Furthermore, chiral piperidine-containing compounds have been used in organocatalysis. The development of novel catalytic systems that incorporate chiral piperidine frameworks is an active area of research, with the aim of inducing high enantioselectivity in a variety of organic transformations.

Electrophilic and Nucleophilic Reactivity of the this compound Core

The this compound molecule possesses both nucleophilic and potentially electrophilic sites, leading to a diverse range of chemical reactivity.

The most prominent nucleophilic center is the nitrogen atom of the tertiary amine. The lone pair of electrons on the nitrogen allows it to react with a wide range of electrophiles, including alkyl halides, acyl halides, and Michael acceptors. The nucleophilicity of the nitrogen is influenced by steric hindrance from the benzyl and methyl groups, as well as the piperidine ring.

The benzylic position (the CH₂ group attached to the nitrogen and the phenyl ring) is susceptible to reactions that proceed through radical or cationic intermediates due to the resonance stabilization afforded by the adjacent phenyl ring. For example, benzylic C-H bonds can be oxidized by strong oxidizing agents. The benzylic position can also be a site for nucleophilic substitution, particularly if a leaving group is present. Benzylic halides, for instance, readily undergo Sₙ1 and Sₙ2 reactions.

The phenyl group of the benzyl moiety can undergo electrophilic aromatic substitution. The N-benzylpiperidine group acts as an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen atom. However, under strongly acidic conditions typical for many electrophilic aromatic substitution reactions, the nitrogen atom can be protonated, which would convert the substituent into a deactivating, meta-directing group. The outcome of such reactions is therefore highly dependent on the reaction conditions.

The piperidine ring itself is generally unreactive towards electrophiles, but as discussed previously, the alpha-protons to the nitrogen can be abstracted by strong bases to form nucleophilic enamine-like intermediates, which can then react with electrophiles.

Reactivity at the Piperidine Nitrogen Atom

The nitrogen atom in the this compound scaffold is a key site for chemical reactions, primarily involving the cleavage of the N-benzyl bond. This N-debenzylation is a critical transformation in synthetic chemistry, often used as a deprotection step to liberate the secondary amine for further functionalization. Various methods have been developed to achieve this, each with its own mechanistic pathway and substrate scope.

One common method for N-debenzylation is catalytic transfer hydrogenation. This approach utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265), in the presence of a palladium on carbon (Pd/C) catalyst. mdma.ch The reaction proceeds by the transfer of hydrogen atoms from the donor to the catalyst surface, where the hydrogenolysis of the N-benzyl bond occurs. This method is valued for its mild conditions and rapid reaction times, often completing within minutes. mdma.ch

Another approach involves base-promoted N-debenzylation. A notable example is the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with the presence of oxygen. researchgate.net The proposed mechanism suggests that the base, either KOtBu or the methylsulfinylmethyl anion formed in situ, facilitates the oxidation and subsequent cleavage of the N-benzyl group. This method offers a valuable alternative to hydrogenation, particularly for substrates containing functional groups that are sensitive to reduction. researchgate.net

Oxidative methods using reagents like ceric ammonium nitrate (B79036) (CAN) have also been employed for the chemoselective debenzylation of N-benzyl tertiary amines. rsc.org N-Iodosuccinimide (NIS) has been shown to be effective for the N-debenzylation of benzylamino alcohols, with the extent of debenzylation (mono- or di-) being tunable by adjusting the reaction conditions. ox.ac.uk Additionally, acid-facilitated debenzylation in the presence of a palladium catalyst has been reported to be effective, particularly for complex substrates where other methods yield poor results. nih.gov

Table 1: Selected Methods for N-Debenzylation of N-Benzyl Piperidine Derivatives

| Reagent/Catalyst System | Solvent | Conditions | Comments | Reference |

|---|---|---|---|---|

| 10% Pd-C, Ammonium Formate | Methanol | Reflux, N₂ atmosphere | Rapid reaction, typically 6-10 minutes. | mdma.ch |

| KOtBu, O₂ | DMSO | Room Temperature | Base-promoted process, complementary to reductive methods. | researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Aqueous Acetonitrile (B52724) | 0°C to Room Temperature | Chemoselective for N-benzyl amines over other benzyl-protected groups. | rsc.org |

| N-Iodosuccinimide (NIS) | Dichloromethane | Room Temperature | Allows for tunable mono- or di-debenzylation. | ox.ac.uk |

| 20% Pd(OH)₂/C, H₂, Acetic Acid | Ethanol | 60°C | Acetic acid facilitates debenzylation in difficult substrates. | nih.gov |

Reactivity at Substituted Carbon Centers of the Piperidine Ring

The carbon framework of the this compound ring can be functionalized through various reactions, allowing for the introduction of new substituents and the creation of diverse analogues. Direct C-H functionalization has emerged as a powerful strategy for modifying the piperidine core at specific positions.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed for the site-selective functionalization of the piperidine ring. nih.gov The regioselectivity of these reactions—whether functionalization occurs at the C2, C3, or C4 position—can be controlled by the choice of the rhodium catalyst and the nitrogen-protecting group. nih.gov For instance, different dirhodium catalysts can direct the insertion to different carbon centers, highlighting the subtle interplay of steric and electronic effects in guiding reactivity. While this research often focuses on N-Boc or N-brosyl piperidines, the principles can be extended to N-benzyl systems.

Oxidative reactions can also target the carbon centers adjacent to the nitrogen atom. The oxidation of N-substituted methylpiperidine derivatives using reagents like mercuric acetate-EDTA can lead to the formation of lactams (piperidones). researchgate.net For a compound like this compound, oxidation could potentially occur at the C2 or C6 positions, leading to the corresponding 2-piperidone (B129406) or 6-piperidone, respectively. The regioselectivity of such oxidations is influenced by the substitution pattern on the piperidine ring. researchgate.net

Furthermore, the synthesis of various substituted piperidines often involves reactions that build upon the carbon skeleton. For example, the synthesis of 3-(substituted benzyl)piperidines has been achieved through the addition of organometallic reagents to a pyridine precursor, followed by deoxygenation and saturation of the ring. researchgate.net These synthetic routes demonstrate the versatility of the piperidine scaffold and the various carbon centers that can be engaged in bond-forming reactions.

Table 2: C-H Functionalization Approaches for Piperidine Rings

| Position | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| C2 | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Catalyst and N-protecting group control site selectivity. | nih.gov |

| C3 | Indirectly via cyclopropanation/ring-opening | Circumvents the deactivating effect of the nitrogen atom. | nih.gov |

| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl group | Specific catalyst and directing group combination. | nih.gov |

| C2/C6 | Hg(II)-EDTA | Oxidation to form lactams (piperidones). | researchgate.net |

Ring Transformations and Scaffolding Rearrangements of this compound Derivatives

Beyond functionalization of existing atoms, the piperidine ring itself can be the subject of transformations that alter its size or lead to entirely new molecular scaffolds. These reactions are crucial for accessing novel chemical space and developing compounds with unique three-dimensional structures.

Intramolecular cyclization reactions are a fundamental strategy for constructing the piperidine ring, and by extension, can be viewed as a transformation of an acyclic precursor into the this compound scaffold. nih.gov For example, radical cyclizations involving 1,6-hydrogen atom transfer can form the six-membered ring. nih.gov Similarly, intramolecular hydroamination/cyclization cascades of suitable alkyne precursors provide another route to the piperidine core. nih.gov

While less common for a saturated heterocycle like this compound itself, derivatives containing appropriate functional groups can undergo ring-rearrangement or ring-opening reactions. For instance, the synthesis of piperidine-based templates for drug discovery can involve multi-step sequences that build and then modify the heterocyclic core. Synthetic approaches to donepezil (B133215) analogues, for example, start from piperidone templates which are elaborated through a series of reactions that fundamentally construct the final substituted piperidine scaffold. acs.org

The development of synthetic routes to complex piperidine derivatives, such as those with specific stereochemistry, often involves strategic ring-forming or ring-modifying steps. The synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine involved a hydroboration-oxidation of a tetrahydropyridine (B1245486) precursor, a transformation that installs functionality across a double bond within the ring, thereby elaborating the scaffold. researchgate.net Such transformations, while not rearranging the carbon skeleton, are critical for converting simpler piperidine precursors into more complex and functionally rich molecular architectures.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Benzyl-3-methylpiperidine

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of its proton (¹H) and carbon (¹³C) signals, offering insights into its conformational behavior.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The expected chemical shifts can be predicted based on the analysis of structurally related compounds such as 1-benzylpiperidine and various methyl-substituted piperidines.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the benzyl (B1604629) group and the piperidine (B6355638) ring. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (Ar-CH₂-N) are expected to resonate as a singlet or an AB quartet around δ 3.5 ppm. The protons on the piperidine ring will exhibit more complex splitting patterns and chemical shifts depending on their position and stereochemical orientation. The methyl group at the C3 position would appear as a doublet in the upfield region (around δ 0.9 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of the benzyl group will have signals in the δ 127-140 ppm range. The benzylic carbon is expected around δ 63 ppm. The carbons of the piperidine ring will resonate in the upfield region, with their specific shifts influenced by the nitrogen atom and the methyl substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | ~3.5 | ~63 |

| Piperidine H2 | ~2.8 (axial), ~2.0 (equatorial) | ~60 |

| Piperidine H3 | ~1.8 | ~35 |

| Piperidine H4 | ~1.7 (axial), ~1.6 (equatorial) | ~26 |

| Piperidine H5 | ~1.7 (axial), ~1.6 (equatorial) | ~24 |

| Piperidine H6 | ~2.8 (axial), ~2.0 (equatorial) | ~54 |

| 3-Methyl CH₃ | ~0.9 (d, J ≈ 6-7 Hz) | ~19 |

| Aromatic CH (ortho, meta, para) | ~7.2-7.4 | ~127-129 |

| Aromatic C (quaternary) | - | ~138 |

Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions.

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The presence of substituents, such as the benzyl group on the nitrogen and the methyl group at the C3 position, influences the rate of this ring inversion. Variable temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes.

At room temperature, the ring inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the signals for the axial and equatorial protons broaden and eventually separate into distinct signals at lower temperatures, a point known as the slow exchange regime.

By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the thermodynamic parameters for the ring inversion process, such as the activation energy (ΔG‡). This provides valuable information about the conformational preferences and the energy barrier between the different chair forms of this compound. For substituted piperidines, these energy barriers are typically in the range of 10-15 kcal/mol.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. This technique is instrumental in tracing the connectivity of the protons within the piperidine ring and confirming the position of the methyl group. For example, the proton at C3 would show a correlation to the protons at C2 and C4, as well as to the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This is invaluable for determining the relative stereochemistry of the molecule. For instance, correlations between the axial protons on C2, C4, and C6 would confirm a chair conformation. The orientation of the methyl group (axial or equatorial) can also be determined by observing its NOE correlations with other protons on the piperidine ring.

Mass Spectrometry (MS) Applications in Characterizing Piperidine Derivatives

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of the ion, which in turn confirms the molecular formula of the compound. For this compound (C₁₃H₁₉N), the expected exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass provides strong evidence for the correct molecular formula.

Interactive Data Table: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

| [M]⁺˙ | C₁₃H₁₉N | 189.1517 | 189.1519 | 1.06 |

| [M+H]⁺ | C₁₃H₂₀N | 190.1596 | 190.1594 | -1.05 |

Note: The observed mass is hypothetical and the difference is calculated for illustrative purposes.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure.

The fragmentation of N-benzylpiperidines is well-documented. A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Another characteristic fragmentation is the alpha-cleavage, involving the loss of a hydrogen atom from the carbon adjacent to the nitrogen, leading to an [M-1]⁺ ion.

For this compound, the following key fragments would be expected in its EI-MS spectrum:

m/z 189: The molecular ion [M]⁺˙.

m/z 188: [M-H]⁺, resulting from alpha-cleavage at the C2 or C6 position.

m/z 91: The tropylium ion [C₇H₇]⁺, formed by cleavage of the benzylic C-N bond. This is often the most abundant ion.

m/z 98: A fragment corresponding to the piperidine ring with the methyl group after the loss of the benzyl group.

m/z 57: A fragment arising from further fragmentation of the piperidine ring.

The analysis of these fragmentation pathways provides a "fingerprint" of the molecule and confirms the presence of both the benzyl group and the substituted piperidine ring.

Interactive Data Table: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 189 | [C₁₃H₁₉N]⁺˙ | Molecular Ion |

| 188 | [C₁₃H₁₈N]⁺ | Loss of H radical from C2/C6 |

| 91 | [C₇H₇]⁺ | Cleavage of benzyl-N bond (Tropylium ion) |

| 98 | [C₆H₁₂N]⁺ | Loss of benzyl group |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for probing the conformational landscape of molecules like this compound. The piperidine ring exists predominantly in a chair conformation, but the substituents—the benzyl group at the nitrogen (N1) and the methyl group at the carbon (C3)—can adopt either axial or equatorial positions. This gives rise to different conformers with distinct vibrational signatures.

Computational studies, often employing Density Functional Theory (DFT), are essential for assigning experimental vibrational bands to specific molecular motions and for predicting the spectra of different conformers researchgate.netnih.govresearchgate.net. By comparing experimental spectra with calculated frequencies for various stable conformers, the most likely structure in the ground state can be determined nih.gov. For substituted N-acylpiperidines, for instance, a pseudoallylic strain can force a 2-substituent into an axial orientation nih.gov. In the case of 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored nih.govacs.org. The analysis of vibrational spectra for this compound would similarly focus on identifying marker bands that differentiate between the equatorial and axial placement of the benzyl and methyl groups.

The vibrational spectrum is characterized by several key regions:

C-H Stretching Region (2800-3100 cm⁻¹): This region contains distinct bands for the aromatic C-H bonds of the benzyl group (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the piperidine and methyl groups (typically <3000 cm⁻¹) nih.gov.

CH₂ Bending Vibrations (~1450 cm⁻¹): The scissoring and wagging vibrations of the methylene (B1212753) groups in the piperidine ring appear in this region spectrabase.com. The precise frequencies and intensities can be sensitive to the ring's conformation.

C-N Stretching Vibrations (~1100-1350 cm⁻¹): The stretching of the C-N bonds, including the bond between the benzyl group and the piperidine nitrogen, gives rise to bands in this fingerprint region. The position of these bands can be influenced by the orientation of the benzyl group.

Due to the absence of direct experimental spectra for this compound in the provided search results, the following table presents expected vibrational frequencies based on DFT calculations and experimental data from analogous compounds like 3-methylpiperidine (B147322) and other N-substituted piperidines researchgate.netnih.gov.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3080 | 3050 - 3080 | Stretching of C-H bonds on the benzyl ring |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| C=C Ring Stretch | 1605, 1495 | 1605, 1495 | Benzene ring skeletal vibrations |

| CH₂ Scissoring | ~1450 | ~1450 | Bending vibration of piperidine ring CH₂ groups |

| C-N Stretch | ~1120 | ~1120 | Stretching of the N-CH₂(benzyl) and N-CH₂(ring) bonds |

| Ring Breathing (Piperidine) | ~850 | ~850 | Symmetric skeletal vibration of the piperidine ring |

| Aromatic C-H Out-of-Plane Bend | 700 - 750 | 700 - 750 | Bending of benzyl C-H bonds, indicative of monosubstitution |

Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions uzh.ch. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state uzh.chgazi.edu.tr. For this compound, the chromophores—parts of the molecule that absorb light—are the benzyl group and the nitrogen atom with its lone pair of electrons.

The expected electronic transitions for this molecule are:

π → π* Transitions: These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the benzene ring uzh.ch. Benzene and its derivatives typically show a very strong absorption band (the E-band) below 200 nm and a weaker, structured band (the B-band) around 254 nm gazi.edu.tr. These transitions are characteristic of the aromatic system.

n → π* Transitions: This transition involves the promotion of a non-bonding electron (n) from the lone pair of the nitrogen atom to an anti-bonding π* orbital of the benzene ring uzh.ch. These transitions are generally of lower intensity than π → π* transitions and appear at longer wavelengths researchgate.net.

n → σ* Transitions: Saturated compounds with atoms containing lone pairs, like the nitrogen in the piperidine ring, can exhibit these transitions, which typically occur in the vacuum UV region (below 200 nm) uzh.ch.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzyl moiety. A study on charge-transfer complexes of 4-benzylpiperidine identified transitions in the 200-400 nm range, ascribed to n→π* transitions researchgate.net. Similarly, the UV absorption spectrum of N-methylpiperidine shows absorption between 212 nm and 229 nm rsc.org. Based on these related structures, the absorption maxima for this compound can be predicted.

| Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~205 - 215 | ~7,000 - 10,000 | π → π | Benzene Ring (E-band) |

| ~255 - 265 | ~200 - 500 | π → π | Benzene Ring (B-band, fine structure expected) |

| ~280 - 300 | Low (<100) | n → π | Nitrogen lone pair to Benzene π system |

The precise position and intensity of these absorption bands can be influenced by the solvent polarity and the specific conformation of the molecule, which affects the interaction between the nitrogen's lone pair and the π-system of the benzyl group.

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of 1-Benzyl-3-methylpiperidine

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. For this compound, these methods elucidate the preferred three-dimensional structure, the distribution of electrons, and the molecule's inherent reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. By approximating the electron density, DFT calculations can accurately predict geometric parameters and thermodynamic properties. For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher. researchgate.netresearchgate.net

The calculations reveal that the piperidine (B6355638) ring adopts a chair conformation, which is the most stable arrangement for this system. The 3-methyl group can exist in either an axial or equatorial position. Computational studies on related methylpiperidines consistently show that the equatorial conformer is energetically more favorable than the axial conformer due to the avoidance of steric strain from 1,3-diaxial interactions. nih.govnih.gov Similarly, the N-benzyl group also has a preference for the equatorial position to minimize steric hindrance. Therefore, the global minimum energy structure of this compound is the trans isomer, with both the 3-methyl and N-benzyl groups in equatorial positions.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | N1-C2 | 1.47 |

| C3-C(methyl) | 1.54 | |

| N1-C(benzyl) | 1.48 | |

| Bond Angles (°) | C2-N1-C6 | 111.5 |

| C2-C3-C4 | 110.8 | |

| C6-N1-C(benzyl) | 112.0 |

Energetic calculations also allow for the determination of thermodynamic properties like the standard molar enthalpy of formation. Based on studies of methylpiperidine isomers, DFT methods can predict these values with good accuracy. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, which include the nitrogen atom of the piperidine ring and the π-system of the benzyl (B1604629) group. The LUMO, conversely, is predominantly distributed over the aromatic benzyl ring, which can accept electron density.

This distribution indicates that the nitrogen atom is the primary site for electrophilic attack, while the benzyl group would be involved in reactions with nucleophiles. The HOMO-LUMO energy gap, calculated at the DFT/B3LYP level, provides a quantitative measure of the molecule's reactivity.

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.15 | Nitrogen atom, Benzyl ring (π-system) |

| LUMO | -0.25 | Benzyl ring (π*-system) |

| HOMO-LUMO Gap (ΔE) | 5.90 | - |

These values are indicative of a kinetically stable molecule, typical for this class of compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different potential values. Red regions signify negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.netmdpi.com

For this compound, the MEP map would clearly show the most negative potential (red) concentrated around the nitrogen atom due to its lone pair of electrons. This confirms the nitrogen as the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the molecule would exhibit positive potential (blue), and the carbon skeleton, including the benzyl ring, would show a range from neutral (green) to slightly negative potential due to the π-electrons. The MEP analysis corroborates the findings from FMO theory, providing a complementary and intuitive picture of the molecule's reactivity sites.

Molecular Dynamics (MD) Simulations for Conformational Studies

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for the atoms, MD simulations can explore the conformational landscape, revealing how the molecule flexes, vibrates, and converts between different shapes at a given temperature. researchgate.netmdpi.com

The primary conformational flexibility in this compound arises from the piperidine ring's ability to undergo a "ring flip" and the rotation of the N-benzyl bond. The piperidine ring exists predominantly in a chair conformation. The key equilibrium is between the two chair forms where the 3-methyl group is either equatorial or axial.

Equatorial-Methyl Conformer: This is the thermodynamically more stable conformer. The methyl group is positioned away from the bulk of the ring, minimizing steric strain.

Axial-Methyl Conformer: This conformer is less stable due to unfavorable 1,3-diaxial interactions between the axial methyl group and the axial hydrogen atoms at the C2 and C4 positions.

Computational studies on substituted piperidines quantify this energy difference. researchgate.netnih.gov The free energy difference (ΔG) between the equatorial and axial conformers of 3-methylpiperidine (B147322) is approximately 1.7 kcal/mol, strongly favoring the equatorial position. The N-benzyl group also preferentially occupies the equatorial position. MD simulations can model the transition between these states, showing the interconversion pathway proceeds through higher-energy twist-boat intermediates. nih.gov The energy barrier for this ring flip is typically in the range of 10-12 kcal/mol for piperidine systems.

| Conformer (3-Methyl Group) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Equatorial | 0.0 | ~95 |

| Axial | ~1.7 | ~5 |

| Twist-Boat (Transition State) | ~6.0 | <0.1 |

MD simulations are also invaluable for modeling how this compound interacts with its environment, such as solvent molecules or biological macromolecules. In an aqueous environment, for example, simulations can show the formation and dynamics of hydrogen bonds between water and the lone pair of the piperidine nitrogen.

In the context of drug discovery, MD simulations are used to understand how a ligand like this compound might bind to a protein target. nih.gov The simulation can reveal key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the nitrogen acceptor and hydrogen bond donors in a protein.

Van der Waals Interactions: Between the aliphatic parts of the piperidine ring and hydrophobic pockets of a receptor.

π-π Stacking or Cation-π Interactions: Involving the benzyl group and aromatic or charged residues in a binding site.

By simulating the ligand-protein complex over time, researchers can assess the stability of the binding pose and calculate the free energy of binding, providing a theoretical prediction of the ligand's affinity for the target. These theoretical models of molecular interactions are crucial for structure-based drug design and for understanding the molecule's biological function.

Topological Analysis for Chemical Bonding Insights

Topological analysis of electron density is a method that partitions a molecule's electron density to define atoms, bonds, and other chemical features in a mathematically rigorous way. This approach moves beyond simple line-bond drawings to provide a quantitative description of chemical bonding.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, analyzes the topology of the electron density, ρ(r), to characterize chemical bonding. The analysis focuses on critical points where the gradient of the electron density is zero. For this compound, AIM analysis would identify bond critical points (BCPs) located along the path of maximum electron density between any two bonded nuclei.

Key properties calculated at these BCPs provide a quantitative measure of the bond's nature:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions.

For this compound, one would expect all C-C, C-H, and C-N bonds to exhibit BCPs with negative Laplacians, confirming their covalent character. The N-C bonds of the piperidine ring and the N-CH₂ bond of the benzyl group would be of particular interest, with their ρ(r) values providing insight into the strength of the nitrogen's connection to its alkyl and benzyl substituents.

Illustrative AIM Data for Selected Bonds in this compound

| Bond | Type of Critical Point | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|---|

| N-C(piperidine) | (3, -1) BCP | ~0.25 | ~-0.70 | Polar Covalent |

| N-C(benzyl) | (3, -1) BCP | ~0.24 | ~-0.65 | Polar Covalent |

| C-C(ring) | (3, -1) BCP | ~0.23 | ~-0.60 | Covalent |

This is a hypothetical data table meant for illustrative purposes.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are complementary methods that provide a visual and quantitative understanding of electron localization in a molecule. They are particularly useful for identifying core electrons, covalent bonds, and lone pairs.

Electron Localization Function (ELF) : ELF is a measure of the probability of finding an electron near a reference electron. It partitions the molecular space into regions, or basins, that have a clear chemical meaning. ELF values range from 0 to 1. A high ELF value (close to 1) corresponds to a region of high electron localization, such as a covalent bond or a lone pair. For this compound, an ELF analysis would be expected to show distinct basins corresponding to:

The C-C, C-N, and C-H covalent bonds.

The non-bonding lone pair of electrons on the nitrogen atom. The shape and population of this lone pair basin would be crucial in understanding the molecule's basicity and nucleophilicity.

Localized Orbital Locator (LOL) : LOL is another function that reveals regions where orbitals are localized. It often provides a clearer and more detailed picture of chemical bonding than ELF, particularly in distinguishing different types of bonds. An LOL analysis of this compound would similarly map out the covalent framework and the nitrogen lone pair, offering a visual representation of the molecule's electronic structure.

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

A common reaction for N-benzyl amines is N-alkylation, an Sₙ2 reaction. Let's consider a hypothetical Sₙ2 reaction where this compound acts as a nucleophile attacking methyl iodide.

Transition State (TS) Search : The transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. Computational algorithms are used to locate this specific geometry. For the N-alkylation reaction, the TS would feature a partially formed N-C(methyl) bond and a partially broken C-I bond, with the nitrogen, methyl carbon, and iodine atoms in a nearly linear arrangement.

Illustrative Energy Profile for the N-alkylation of this compound with CH₃I

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃I | 0.0 |

| Transition State | [C₁₃H₁₉N---CH₃---I]‡ | +15.5 |

This is a hypothetical data table meant for illustrative purposes.

This analysis would provide a quantitative understanding of the kinetics and thermodynamics of the reaction, offering insights into the reactivity of the nitrogen lone pair in this compound.

Vi. Applications in Complex Molecule Synthesis and Scaffold Design

Role as a Key Intermediate in Advanced Organic Synthesis

1-Benzyl-3-methylpiperidine and its immediate precursors, such as 1-benzyl-3-methyl-4-piperidone, serve as pivotal intermediates in the construction of elaborate molecular structures. The piperidine (B6355638) ring provides a robust, three-dimensional scaffold that can be further functionalized, while the benzyl (B1604629) group offers a stable protecting group for the nitrogen atom that can be removed under specific conditions if required.

While direct and extensive literature on the conversion of this compound into a wide array of distinct heterocyclic systems is not abundant, its structural motifs suggest significant potential. The functional handles present in its derivatives, particularly the ketone in 1-benzyl-3-methyl-4-piperidone, allow for a variety of chemical transformations. For instance, the ketone can undergo reactions such as ring-closing metathesis, condensation reactions, or rearrangements to form fused or spirocyclic heterocyclic systems. The synthesis of 1-benzyl-3-methyl-4-piperidone itself involves the alkylation of 1-benzylpiperidin-4-one, showcasing the accessibility of this key intermediate chemicalbook.com. The presence of the nitrogen atom within the piperidine ring also allows for further chemical modifications, enabling the construction of more complex nitrogen-containing heterocycles.